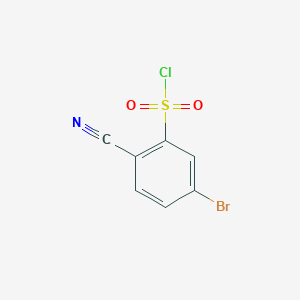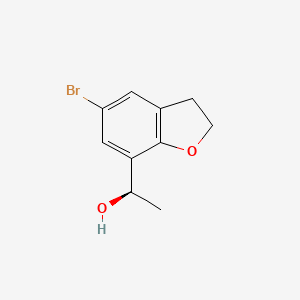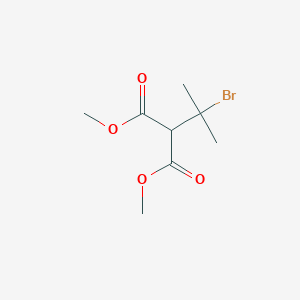
5-Bromo-2-cyanobenzene-1-sulfonyl chloride
Overview
Description
5-Bromo-2-cyanobenzene-1-sulfonyl chloride, also known as CBS, is an organosulfur compound that has been used in many scientific research applications. CBS is a colorless, crystalline solid with a pungent odor and is soluble in organic solvents. It is a versatile reagent with a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. CBS is also used in the synthesis of peptides, peptidomimetics, and other bioactive compounds.
Scientific Research Applications
Synthesis and Chemical Reactions
5-Bromo-2-cyanobenzene-1-sulfonyl chloride could potentially serve as a precursor or intermediate in synthetic chemistry. For example, sulfonyl chlorides like it are used in the synthesis of biologically active compounds and heterocycles, such as isoxazoles and triazole derivatives, which have antimicrobial activity and can function as surface-active agents (El-Sayed, 2006). They also find application in the development of therapeutic agents showing enzyme inhibitory activity (Hussain et al., 2017), and in the production of anticancer compounds (Miao, Yan, & Zhao, 2010).
Analytical Chemistry Applications
Compounds like 5-Bromo-2-cyanobenzene-1-sulfonyl chloride could be instrumental in analytical chemistry, especially in the development of chromogenic reagents for the spectrophotometric determination of metal ions, exemplified by the synthesis of specific reagents for cadmium detection (Shuang, 2002).
Sensor Development
Related sulfonyl chlorides are utilized in creating sensors for detecting heavy metal ions, demonstrating the potential for 5-Bromo-2-cyanobenzene-1-sulfonyl chloride in environmental monitoring and health-care applications (Sheikh et al., 2016).
Solvation and Catalysis
The study of sulfonyl chlorides, including those structurally similar to 5-Bromo-2-cyanobenzene-1-sulfonyl chloride, in solvation and catalysis reveals their importance in understanding chemical reactions' mechanisms and rates (Ivanov et al., 2005). These insights are crucial for developing new catalytic processes and materials.
Theoretical and Computational Studies
Sulfonyl chlorides, akin to 5-Bromo-2-cyanobenzene-1-sulfonyl chloride, are subjects of theoretical and computational studies to understand their molecular structure, vibrational spectroscopy, and electronic properties. Such studies are essential for predicting reactivity and designing new molecules with desired properties (Jeyavijayan, 2015).
properties
IUPAC Name |
5-bromo-2-cyanobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO2S/c8-6-2-1-5(4-10)7(3-6)13(9,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGQSAVORPJKIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-cyanobenzene-1-sulfonyl chloride | |
CAS RN |
1257415-88-5 | |
| Record name | 5-bromo-2-cyanobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-(aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1381430.png)





![2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride](/img/structure/B1381439.png)


amine](/img/structure/B1381444.png)